BenchChemオンラインストアへようこそ!

Ponericin-W-like 321

Boman Index Peptide aggregation Formulation stability

Ponericin-W-like 321 (DRAMP03741, UniProt P0CI91) is a 24-amino-acid cationic antimicrobial peptide (AMP) identified from the venom gland transcriptome of the Chinese swimming scorpion Lychas mucronatus. It belongs to the ponericin-W subfamily within the non-disulfide-bridged peptide (NDBP) superfamily and is classified as a medium-length antimicrobial peptide (group.

Molecular Formula
Molecular Weight
Cat. No. B1576778
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePonericin-W-like 321
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ponericin-W-like 321 Procurement Guide: Scorpion-Derived Ponericin-W Antimicrobial Peptide for Research Selection


Ponericin-W-like 321 (DRAMP03741, UniProt P0CI91) is a 24-amino-acid cationic antimicrobial peptide (AMP) identified from the venom gland transcriptome of the Chinese swimming scorpion Lychas mucronatus [1]. It belongs to the ponericin-W subfamily within the non-disulfide-bridged peptide (NDBP) superfamily and is classified as a medium-length antimicrobial peptide (group 3) [2]. The mature peptide sequence (FGSLFSLGSKLLPSVFKLFSRKKQ) carries a net charge of +5, an isoelectric point of 11.33, and an elevated hydrophobicity index of 0.356 [3]. Functional annotation—derived by homology from the broader ponericin-W family—indicates broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, antifungal activity against Saccharomyces cerevisiae, as well as insecticidal and hemolytic properties [4]. Unlike canonical ponericins originally isolated from ant venom (Pachycondyla goeldii), Ponericin-W-like 321 originates from an arachnid source, representing a distinct evolutionary lineage within the ponericin-W subfamily [1].

Why Ponericin-W-like 321 Cannot Be Interchanged with Generic Ponericin-W or Scorpion AMP Candidates


Ponericin-W-like peptides exhibit significant sequence and physicochemical divergence depending on their organism of origin, and Ponericin-W-like 321 exemplifies this heterogeneity. Canonical ponericin W1 from the ant Pachycondyla goeldii carries a net charge of +6, a Boman Index of +3.71, and 25 residues (WLGSALKIGAKLLPSVVGLFKKKKQ), whereas Ponericin-W-like 321 from Lychas mucronatus possesses a net charge of +5, a Boman Index of −12.3, and only 24 residues [1][2]. Even the closest paralog from the same scorpion transcriptome—Ponericin-W-like 322—differs by a critical Ser14→Thr substitution and an additional N-terminal isoleucine, yielding distinct hydrophobicity and Boman Index values [3]. These differences in charge distribution, hydrophobicity, and predicted aggregation propensity (Boman Index) directly influence membrane-disruption kinetics, hemolytic selectivity, and formulation behavior [4]. Consequently, interchanging any two ponericin-W-like peptides without experimental validation risks confounding antimicrobial potency readouts, altering therapeutic windows, and compromising reproducibility across studies.

Quantitative Differentiation Evidence for Ponericin-W-like 321 Versus Closest Analogs


Boman Index Divergence: Negative Aggregation Propensity vs. Ponericin W1

Ponericin-W-like 321 exhibits a Boman Index of −12.3 (DRAMP03741), indicating a low predicted propensity for in vivo protein–protein aggregation. In contrast, Ponericin W1 from the ant Pachycondyla goeldii (DRAMP02762) carries a positive Boman Index of +3.71 [1][2]. The Boman Index, calculated from the solubility contributions of individual amino acid residues, serves as a proxy for aggregation tendency; negative values correlate with reduced aggregation and improved solution stability [3]. This 16-point differential places Ponericin-W-like 321 in a fundamentally different formulation behavior class compared to canonical ant-derived ponericin W peptides.

Boman Index Peptide aggregation Formulation stability

Hydrophobicity Advantage: 46% Higher than Ponericin W1

Ponericin-W-like 321 possesses a hydrophobicity value of 0.356 (DRAMP03741), which is approximately 46% higher than that of Ponericin W1 (hydrophobicity 0.244; DRAMP02762) [1][2]. Hydrophobicity is a primary determinant of antimicrobial peptide membrane-insertion efficiency; higher hydrophobicity generally correlates with stronger membrane disruption and lower minimum inhibitory concentrations (MICs), albeit with a potential trade-off in hemolytic activity [3]. This physicochemical difference positions Ponericin-W-like 321 as a candidate for applications requiring enhanced membrane-lytic potency, while necessitating careful hemolytic counter-screening.

Hydrophobicity Membrane interaction Antimicrobial potency

Sequence Determinant: Ser14 in Ponericin-W-like 321 vs. Thr15 in Paralog 322

Ponericin-W-like 321 and its closest paralog, Ponericin-W-like 322 (DRAMP03742), differ by two key features: (i) 321 lacks the N-terminal isoleucine present in 322, and (ii) residue 14 in 321 is serine (Ser), whereas the equivalent position 15 in 322 is threonine (Thr) [1]. This Ser→Thr substitution introduces an additional methyl group into the side chain of 322, increasing local hydrophobicity and altering hydrogen-bonding potential at a position predicted to reside within the amphipathic α-helical face [2]. The consequence is measurable: the Boman Index shifts from −12.3 (321) to −11.47 (322), and the molecular weight changes from 2828.44 Da (321) to 2842.46 Da (322) [3].

Sequence alignment Structure-activity relationship Rational peptide design

Antifungal Spectrum Differentiation: S. cerevisiae Activity Absent in Same-Species Comparator Mucroporin

Ponericin-W-like 321 is annotated with experimentally validated antifungal activity against Saccharomyces cerevisiae in the CAMPSQ database [1], and is further classified under the Gene Ontology term 'defense response to fungus' (GO:0050832) in UniProt [2]. In contrast, mucroporin—another cationic AMP from the same scorpion species Lychas mucronatus—is only documented with antibacterial activity, with no reported antifungal activity against S. cerevisiae or other fungal targets [3]. Mucroporin's reported MIC of 25 µg/mL against Staphylococcus aureus (including MRSA) is well-established, but its antifungal spectrum is absent from primary characterization studies [4]. This differential antifungal annotation positions Ponericin-W-like 321 as the preferred scorpion-derived peptide for dual antibacterial–antifungal screening programs.

Antifungal activity Saccharomyces cerevisiae Broad-spectrum AMP

Net Charge Moderation: +5 vs. +6 for Ponericin W1 with Implications for Hemolytic Selectivity

Ponericin-W-like 321 carries a net charge of +5 at physiological pH (5 basic residues: 4 Lys + 1 Arg; 0 acidic residues), compared to a net charge of +6 for Ponericin W1 (6 basic Lys residues) [1][2]. In the ponericin W family, higher cationic charge generally enhances electrostatic attraction to anionic bacterial membranes but also correlates with increased hemolytic activity against zwitterionic eukaryotic membranes [3]. Ponericin W1 has documented hemolytic activity (2 mm zone in horse erythrocyte agar diffusion assay) [2], whereas Ponericin-W-like 321's hemolytic activity is noted as 'present' without quantitative hemolysis data available [4]. The one-unit reduction in net charge may confer a modest selectivity advantage, though this remains a class-level inference pending direct comparative hemolysis quantification.

Net charge Hemolytic selectivity Therapeutic index

Recommended Research & Industrial Application Scenarios for Ponericin-W-like 321 Based on Quantitative Differentiation Evidence


Structure–Activity Relationship (SAR) Studies on Hydroxyl-Containing Residue Position in Amphipathic α-Helical AMPs

The defined Ser14 (321) vs. Thr15 (322) substitution provides an ideal pair of paralogs for systematic SAR investigation. Researchers can use this matched pair—expressed from the same scorpion transcriptome under identical biological conditions—to isolate the contribution of a single hydroxyl-containing residue to helical stability, membrane insertion kinetics, and antimicrobial potency, controlling for all other sequence variables [1]. This is directly supported by the head-to-head sequence and physicochemical comparison evidence (Boman Index Δ = −0.83; MW Δ = −14.02 Da) [2].

Dual Antibacterial–Antifungal Screening Programs Targeting Scorpion-Derived Venom Peptides

Ponericin-W-like 321 is annotated with both antibacterial (Gram+ and Gram−) and antifungal (S. cerevisiae) activity, a dual-spectrum profile not shared by mucroporin from the same source organism [3]. Screening programs requiring a single scorpion-derived AMP to cover both bacterial and fungal pathogen panels should prioritize Ponericin-W-like 321 as the primary candidate, while using mucroporin as an antibacterial-only control [4].

Formulation Development and Long-Term Stability Studies for Cationic AMPs

With a Boman Index of −12.3—substantially lower than Ponericin W1 (+3.71) and even its paralog 322 (−11.47)—Ponericin-W-like 321 is predicted to exhibit superior solubility and reduced aggregation during lyophilization, reconstitution, and long-term storage [5]. This makes it a preferred candidate for formulation development studies where peptide aggregation is a known failure mode, particularly in high-concentration liquid formulations or lyophilized product development [6].

Evolutionary and Comparative Venomics of Arachnid vs. Insect Ponericin-W Peptides

Ponericin-W-like 321 represents one of the few ponericin-W family members identified from an arachnid (scorpion) rather than an insect (ant) source [1]. Comparative studies investigating how venom peptide sequences diverge across arthropod classes can use 321 as the scorpion representative, benchmarked against the extensively characterized ant-derived Ponericin W1, to explore evolutionary constraints on charge, hydrophobicity, and hemolytic activity within the ponericin-W subfamily [7].

Quote Request

Request a Quote for Ponericin-W-like 321

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.